{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol
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Overview
Description
{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol is an organic compound that features a chlorinated aromatic ring and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methoxybenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products
Oxidation: Formation of 5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde.
Reduction: Formation of 5-chloro-2-[(4-methoxyphenyl)methoxy]cyclohexanol.
Substitution: Formation of 5-methoxy-2-[(4-methoxyphenyl)methoxy]phenylmethanol.
Scientific Research Applications
{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxyphenyl isocyanate
- 5-chloro-2-methoxypyrimidine
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUICUPLIUBIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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